5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a tetrahydroisoquinoline sulfonyl group, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the tetrahydroisoquinoline sulfonyl group. Common synthetic routes may include:
Formation of Benzodiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Tetrahydroisoquinoline Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides or sulfonic acids under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Inhibiting replication or transcription.
Modulating Signal Transduction Pathways: Affecting cellular communication and response mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: shares structural similarities with other benzodiazole derivatives and tetrahydroisoquinoline sulfonyl compounds.
Uniqueness
- The unique combination of the benzodiazole core and the tetrahydroisoquinoline sulfonyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H19N3O3S/c1-19-16-8-7-15(11-17(16)20(2)18(19)22)25(23,24)21-10-9-13-5-3-4-6-14(13)12-21/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
WAADQKPMWKLMHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.